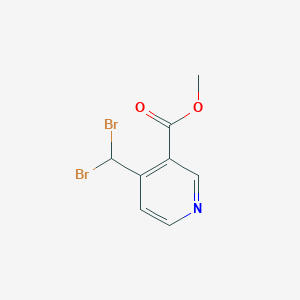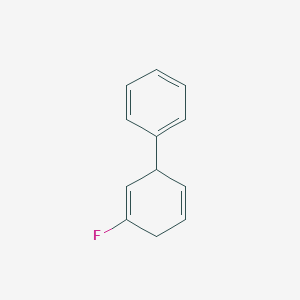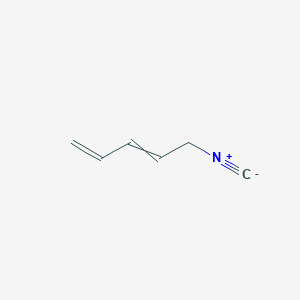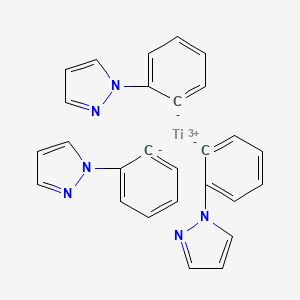
1-phenylpyrazole;titanium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyrazole;titanium(3+) is a compound that combines the structural features of 1-phenylpyrazole with a titanium(3+) ion. 1-Phenylpyrazole is a heterocyclic aromatic organic compound with a five-membered ring containing two nitrogen atoms. Titanium(3+) is a trivalent titanium ion, often used in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpyrazole can be synthesized through various methods, including the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, and vinyl ketones . The reaction conditions often involve mild temperatures and the use of catalysts like silver or copper .
Industrial Production Methods
Industrial production of 1-phenylpyrazole typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The titanium(3+) ion can be introduced through coordination chemistry techniques, where titanium salts are reacted with 1-phenylpyrazole under controlled conditions to form the desired complex.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpyrazole;titanium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the titanium(3+) ion to titanium(2+).
Substitution: The phenyl group or the nitrogen atoms in the pyrazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(4+) complexes, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-Phenylpyrazole;titanium(3+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenylpyrazole;titanium(3+) involves its interaction with molecular targets through coordination bonds. The titanium(3+) ion can interact with various biological molecules, potentially disrupting their normal function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazole: Lacks the titanium(3+) ion, making it less versatile in coordination chemistry.
Titanium(3+) Complexes: Without the pyrazole ring, these complexes may have different reactivity and applications.
Uniqueness
1-Phenylpyrazole;titanium(3+) is unique due to the combination of the pyrazole ring and the titanium(3+) ion, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
62568-08-5 |
|---|---|
Molecular Formula |
C27H21N6Ti |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
1-phenylpyrazole;titanium(3+) |
InChI |
InChI=1S/3C9H7N2.Ti/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |
InChI Key |
QEPVVRINQFYMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


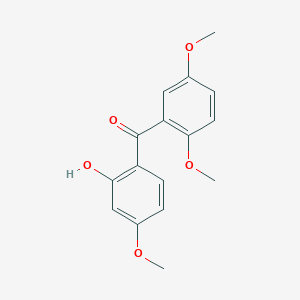
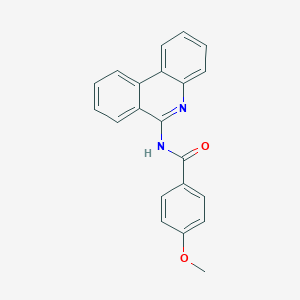
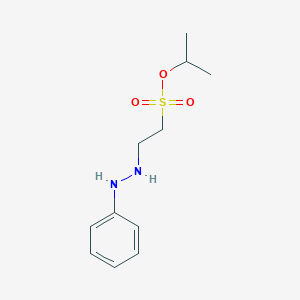
![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)


![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
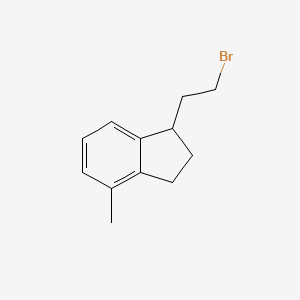
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
